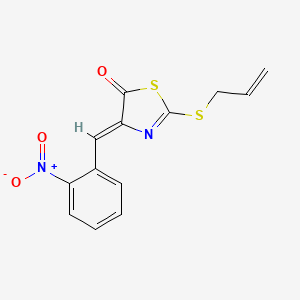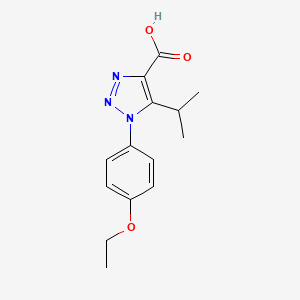
N-cyclooctyl-N'-(4-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CYCLOPS is a urea derivative that was first synthesized in 1996 by researchers at the University of California, San Francisco. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and heat. Since its discovery, CYCLOPS has been the subject of numerous studies investigating its potential as a therapeutic agent for various conditions.
作用機序
CYCLOPS exerts its effects by binding to the N-cyclooctyl-N'-(4-ethoxyphenyl)urea channel, which is expressed on sensory neurons and is involved in the sensation of pain and heat. By blocking the N-cyclooctyl-N'-(4-ethoxyphenyl)urea channel, CYCLOPS reduces the transmission of pain signals and reduces inflammation. Additionally, CYCLOPS has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function.
Biochemical and Physiological Effects:
CYCLOPS has been shown to effectively reduce pain and inflammation in preclinical models without causing significant side effects. Additionally, CYCLOPS has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. However, the exact biochemical and physiological effects of CYCLOPS are still being investigated.
実験室実験の利点と制限
One of the main advantages of CYCLOPS is its potent and selective inhibition of the N-cyclooctyl-N'-(4-ethoxyphenyl)urea channel. This makes it a useful tool for investigating the role of N-cyclooctyl-N'-(4-ethoxyphenyl)urea in various physiological and pathological processes. However, one limitation of CYCLOPS is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on CYCLOPS. One area of interest is the development of more potent and selective N-cyclooctyl-N'-(4-ethoxyphenyl)urea inhibitors based on the structure of CYCLOPS. Additionally, CYCLOPS may have potential as a therapeutic agent for conditions such as chronic pain, inflammation, and cancer. Further studies are needed to fully understand the biochemical and physiological effects of CYCLOPS and its potential as a therapeutic agent.
合成法
The synthesis of CYCLOPS involves the reaction of cyclooctylamine with 4-ethoxyphenyl isocyanate. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis method is relatively simple and can be carried out using standard laboratory techniques.
科学的研究の応用
CYCLOPS has been investigated for its potential as a therapeutic agent for various conditions, including pain, inflammation, and cancer. In preclinical studies, CYCLOPS has been shown to effectively block N-cyclooctyl-N'-(4-ethoxyphenyl)urea-mediated pain and inflammation without causing significant side effects. Additionally, CYCLOPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have anticancer properties.
特性
IUPAC Name |
1-cyclooctyl-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-21-16-12-10-15(11-13-16)19-17(20)18-14-8-6-4-3-5-7-9-14/h10-14H,2-9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGZCRBXDYUGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824162 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)
![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)

![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5085194.png)


amino]benzamide](/img/structure/B5085216.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5085237.png)
![2-(5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5085244.png)